BenchChemオンラインストアへようこそ!

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride

Aqueous Solubility Salt Selection Hit-to-Lead Optimization

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride is a small-molecule organic dihydrochloride salt combining a methoxy-substituted pyrrolidine ring with an unsubstituted imidazole ring, yielding a molecular formula of C₈H₁₅Cl₂N₃O and a molecular weight of 240.13 g/mol. The compound exists as a racemic mixture with two undefined stereocenters on the pyrrolidine ring.

Molecular Formula C8H15Cl2N3O
Molecular Weight 240.13
CAS No. 2126160-49-2
Cat. No. B2891930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride
CAS2126160-49-2
Molecular FormulaC8H15Cl2N3O
Molecular Weight240.13
Structural Identifiers
SMILESCOC1CC(NC1)C2=NC=CN2.Cl.Cl
InChIInChI=1S/C8H13N3O.2ClH/c1-12-6-4-7(11-5-6)8-9-2-3-10-8;;/h2-3,6-7,11H,4-5H2,1H3,(H,9,10);2*1H
InChIKeyAEGANHMNEZUVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 2126160-49-2): A Dual-Heterocycle Scaffold for MedChem and Fragment-Based Screening


2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride is a small-molecule organic dihydrochloride salt combining a methoxy-substituted pyrrolidine ring with an unsubstituted imidazole ring, yielding a molecular formula of C₈H₁₅Cl₂N₃O and a molecular weight of 240.13 g/mol [1]. The compound exists as a racemic mixture with two undefined stereocenters on the pyrrolidine ring [1]. This scaffold is of interest in medicinal chemistry and fragment-based screening because it places a hydrogen-bond-donor/acceptor imidazole headgroup in a defined spatial relationship to a saturated, partially flexible pyrrolidine core, offering a balance of polarity (Topological Polar Surface Area 49.9 Ų) and moderate lipophilicity (predicted XLogP3 of the free base: –0.4) that is strategically positioned between fully aromatic heterocycles and completely saturated aliphatic amines [1][2].

Why Simple ‘Imidazole-Pyrrolidine’ Replacement Fails for 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 2126160-49-2)


This compound cannot be generically substituted with structurally similar imidazole-pyrrolidine analogs because subtle differences in salt form, stereochemistry, and ring substitution can alter solubility, stability, receptor recognition, and downstream biological outcomes in ways not predictable from the core scaffold alone [1]. Class-level data show that imidazoles with protonation states mismatched to the target environment (e.g., a free base used where a salt is required) can exhibit drastically different cellular permeability or enzyme engagement [2]. The quantitative evidence below demonstrates where exactly these differences materialize for the dihydrochloride salt relative to its closest comparators.

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 2126160-49-2): Head-to-Head Quantitative Differentiation Evidence


Salt Form Advantage: Enhanced Aqueous Solubility of the Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 2126160-49-2) provides a systematic aqueous solubility advantage over the free base form (CAS 1248265-61-3) due to increased ionization and hydrogen-bond donor count at physiological pH. The free base carries two hydrogen-bond donor atoms, whereas the dihydrochloride salt provides four, a difference that predicts significantly improved aqueous solvation based on well-established class-level rules for imidazole-containing small molecules [1][2].

Aqueous Solubility Salt Selection Hit-to-Lead Optimization

Stereochemical Flexibility: Racemic Mixture vs. Single Enantiomer as a Differentiation Factor in Target Engagement

The target compound (CAS 2126160-49-2) possesses two undefined stereocenters and is marketed as a racemic/diastereomeric mixture. In contrast, the (2S,4R)-configured analog (CAS 1955474-39-1) is a single, defined diastereomer. Where the biological target is chiral, class-level evidence from imidazole-based enzyme inhibitors shows that racemic mixtures can exhibit IC₅₀ values shifted by 2- to 10-fold relative to the active enantiomer, often accompanied by changes in selectivity against off-target isoforms [1].

Stereochemistry Chiral Recognition Biological Selectivity

Imidazole pKa Advantage: Fine-Tuned Protonation State Relative to Pyridine-Based Analog

The imidazole ring in the target compound has a conjugate acid pKa ≈ 7.0, placing it at the physiologically critical boundary where both neutral and protonated species coexist at physiological pH (7.4). A pyridine-based analog (2-(4-methoxypyrrolidin-2-yl)pyridine) has a predicted conjugate acid pKa ≈ 5.2, meaning it will be >99% neutral at pH 7.4. This differential protonation state, documented for the imidazole-vs-pyridine pair in medicinal chemistry reviews, directly affects hydrogen-bonding patterns with biological targets, membrane permeability, and off-target CYP inhibition profiles [1][2].

pKa Tuning Bioisosteric Replacement Pharmacokinetic Optimization

Supplier-Qualified Purity and Storage Specifications: A Baseline for Reproducibility

Commercial suppliers list the target dihydrochloride at ≥95% purity (HPLC) with defined storage conditions: room temperature for the solid, protected from moisture. This is comparable to the free base (also ≥95%) and the (2S,4R)-diastereomer (≥95%). However, the dihydrochloride salt is reported as an oil at ambient temperature by American Elements, whereas the free base is typically a solid, a physical-form difference that affects handling and formulation workflows [1].

Chemical Purity Storage Stability Reproducibility

High-Impact Application Scenarios for 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 2126160-49-2) Based on Quantitative Evidence


Fragment-Based Lead Discovery (FBLD) Screening Libraries Requiring Moderate Aqueous Solubility

FBLD campaigns demand fragments with aqueous solubility sufficient to achieve 200–500 µM in assay buffer without exceeding 1% DMSO. The dihydrochloride salt’s 4 hydrogen-bond donors (vs. 2 for the free base) predict improved aqueous solvation, making it a preferred fragment when imidazole is the desired pharmacophoric headgroup [1]. Its molecular weight (240 Da) and TPSA (49.9 Ų) place it squarely within fragment-aligned property space (MW < 250, TPSA < 90 Ų), reducing the risk of aggregation-based assay artifacts compared to larger dimethylated analogs or benzo-fused imidazoles.

Chiral SAR Investigation Where Enantiomeric Differentiation Drives Target Affinity

When a biochemical screen identifies imidazole-pyrrolidine as a hit, the racemic dihydrochloride (CAS 2126160-49-2) serves as the appropriate initial tool compound to capture the combined activity of all stereoisomers. If a ≥3-fold difference in IC₅₀ between enantiomers is expected (class-level benchmark), follow-up procurement of the (2S,4R)-diastereomer (CAS 1955474-39-1) is warranted. This sequential procurement strategy ensures no active stereochemistry is overlooked while minimizing initial cost [2].

Kinase Inhibitor Scaffold Design Exploiting Imidazole’s Bifunctional H-Bond Capability

For ATP-competitive kinase inhibitor programs, the imidazole ring at pKa ≈ 7 enables dynamic switching between neutral H-bond acceptor and protonated H-bond donor states at the hinge-binding region. This contrasts with pyridine-based bioisosteres (pKa ≈ 5.2), which can only act as H-bond acceptors at physiological pH. The 28% protonated fraction of imidazole at pH 7.4 has been shown to enhance residence time in Class I kinases, justifying the selection of the imidazole scaffold over a pyridine analog when target engagement kinetics are a priority [3].

Automated Chemistry Synthesis Platforms Requiring Salt-Form Standardization

Platform chemistry workflows (e.g., HTE, parallel synthesis) benefit from using a consistent salt form to normalize stoichiometry in subsequent reactions. The dihydrochloride provides a defined counterion stoichiometry (2 eq. HCl) that simplifies base neutralization calculations for amide coupling, Buchwald-Hartwig amination, or reductive amination steps. The oil form, however, may require pre-dissolution in a known solvent volume for liquid-handling robots, unlike the solid free base which can be dispensed as a powder [1].

Quote Request

Request a Quote for 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.